(2-Chloro-5-fluorophenyl)hydrazine
Description
Significance of Aryl Hydrazines in Modern Organic Synthesis
Aryl hydrazines are a class of organic compounds that serve as fundamental building blocks in the synthesis of numerous biologically active molecules. nih.gov Their utility spans the creation of indoles, pyrazoles, indazoles, and other heterocyclic systems which are core scaffolds in many pharmaceutical agents. nih.govacs.org The reactivity of the hydrazine (B178648) functional group allows for its participation in a variety of chemical transformations, most notably the Fischer indole (B1671886) synthesis, a powerful method for constructing the indole ring system. acs.org Furthermore, aryl hydrazines can act as arylating agents in various cross-coupling reactions. nih.gov
Overview of Research Focus on Halogenated Phenylhydrazine (B124118) Derivatives
The introduction of halogen atoms onto the phenyl ring of phenylhydrazine derivatives significantly influences their chemical reactivity and the properties of the resulting compounds. Halogenated phenylhydrazines have been a subject of considerable research due to their potential to yield molecules with enhanced biological activities. nih.gov Studies have shown that halogen-substituted phenylhydrazines can exhibit moderate fungistatic effects. nih.gov The specific placement and nature of the halogen substituents can direct the course of chemical reactions and impart unique electronic and steric properties to the final products, making them attractive targets for medicinal chemistry and materials science research. rsc.org
Chemical and Physical Properties
(2-Chloro-5-fluorophenyl)hydrazine is typically available as its hydrochloride salt for stability and ease of handling. bldpharm.commatrixscientific.com The key identifiers and properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 502496-25-5 |
| Molecular Formula | C6H6ClFN2 |
| Molecular Weight | 160.58 g/mol |
| Appearance | Solid |
Note: Data for the free base form.
Synthesis of this compound
The synthesis of aryl hydrazines, including this compound, commonly proceeds through the diazotization of the corresponding aniline (B41778) followed by a reduction step. thieme-connect.dewikipedia.org For this compound, the starting material is 2-chloro-5-fluoroaniline (B1301171).
The general synthetic pathway involves:
Diazotization: 2-chloro-5-fluoroaniline is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures (0-5°C) to form the corresponding diazonium salt. guidechem.com
Reduction: The resulting diazonium salt is then reduced to the hydrazine. Common reducing agents for this transformation include tin(II) chloride, sodium sulfite (B76179), or sodium hydrosulfite. thieme-connect.deguidechem.com The choice of reducing agent and reaction conditions can be optimized to improve yield and purity.
Applications in the Synthesis of Heterocyclic Compounds
The primary application of this compound lies in its use as a key intermediate for the synthesis of various heterocyclic compounds. Its bifunctional nature, possessing both a nucleophilic hydrazine moiety and a substituted aromatic ring, allows for the construction of complex molecular architectures.
A prominent example is its use in the Fischer indole synthesis. Reacting this compound with a suitable ketone or aldehyde under acidic conditions leads to the formation of a 4-chloro-7-fluoroindole derivative. This reaction is a cornerstone in the synthesis of a multitude of indole-containing compounds.
Furthermore, this compound can be utilized in the synthesis of pyrazole (B372694) derivatives. Condensation with 1,3-dicarbonyl compounds or their equivalents provides access to substituted pyrazoles, which are another important class of heterocyclic compounds with diverse biological activities. Research has demonstrated the successful synthesis of 2-pyrazoline (B94618) derivatives through the condensation of chalcones with phenylhydrazine. frontiersin.org
Role in the Synthesis of Bioactive Molecules
The halogenated phenyl ring of this compound is a key feature that is often incorporated into the final structure of bioactive molecules. The presence of chlorine and fluorine atoms can significantly impact the pharmacokinetic and pharmacodynamic properties of a drug candidate, including its metabolic stability, lipophilicity, and binding affinity to biological targets.
Derivatives of halogenated phenylhydrazines have been investigated for their potential as antimicrobial agents. nih.gov The incorporation of the 2-chloro-5-fluorophenyl moiety into various molecular scaffolds is a strategy employed in medicinal chemistry to explore new therapeutic agents.
Spectroscopic Analysis
The structural characterization of this compound and its derivatives relies on standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are crucial for confirming the substitution pattern on the aromatic ring and the presence of the hydrazine protons. The coupling patterns and chemical shifts of the aromatic protons provide definitive evidence for the 1,2,4-substitution pattern.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can further confirm its structure. The predicted monoisotopic mass of this compound is 160.02036 Da. uni.lu
Structure
3D Structure
Properties
IUPAC Name |
(2-chloro-5-fluorophenyl)hydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClFN2/c7-5-2-1-4(8)3-6(5)10-9/h1-3,10H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVRPQPVFZQQCRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)NN)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Chloro 5 Fluorophenyl Hydrazine and Analogous Compounds
Established Synthetic Pathways
The primary methods for synthesizing (2-chloro-5-fluorophenyl)hydrazine and related compounds are well-established in organic chemistry. These pathways offer reliable routes to the target molecule, each with its own set of advantages and considerations.
Nucleophilic Addition-Elimination Cyclization Routes
Nucleophilic addition-elimination reactions are a cornerstone in the synthesis of various aromatic compounds. ncert.nic.in In the context of producing substituted phenylhydrazines, this pathway often involves the reaction of a suitably substituted aromatic ring with a hydrazine (B178648) derivative. researchgate.net The reaction proceeds through the initial nucleophilic attack of the hydrazine onto the electron-deficient aromatic ring, forming a Meisenheimer-like intermediate. researchgate.netmasterorganicchemistry.com Subsequent elimination of a leaving group, such as a halide, restores the aromaticity and yields the desired phenylhydrazine (B124118).
For instance, the synthesis of pyrazole (B372694) derivatives can be achieved through a one-pot reaction involving Morita-Baylis-Hillman (MBH) acetates derived from aryl aldehydes and aryl hydrazines. researchgate.net This reaction proceeds via a sequential SN2' nucleophilic substitution. researchgate.net While not a direct synthesis of this compound itself, this methodology showcases the utility of nucleophilic addition-elimination in constructing complex molecules from hydrazine precursors. The reaction of aldehydes and ketones with phenylhydrazine to form phenylhydrazones is another classic example of a nucleophilic addition-elimination reaction. ncert.nic.inyoutube.com
Diazotization and Subsequent Reduction Strategies
A widely employed and traditional method for the synthesis of phenylhydrazines involves the diazotization of an appropriate aniline (B41778), followed by reduction. patsnap.comnih.govassignmentpoint.com This two-step process begins with the conversion of a primary aromatic amine, such as 2-chloro-5-fluoroaniline (B1301171), into a diazonium salt. numberanalytics.com This is typically achieved by treating the aniline with a source of nitrous acid, commonly generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid, at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. orgsyn.orgstackexchange.comyoutube.com
The resulting diazonium salt is then reduced to the corresponding hydrazine. libretexts.org A variety of reducing agents can be employed for this step, with common choices including sodium sulfite (B76179), stannous chloride (tin(II) chloride), and zinc dust. orgsyn.orglibretexts.orgdoubtnut.comdoubtnut.com The choice of reducing agent can influence the yield and purity of the final product. For example, sodium sulfite is a preferred reagent in many laboratory-scale preparations. orgsyn.org The reduction with stannous chloride in the presence of hydrochloric acid is also a well-established method. doubtnut.comgoogle.com Upon successful reduction, the phenylhydrazine is typically isolated as its hydrochloride salt, which can then be neutralized to obtain the free base. assignmentpoint.comorgsyn.org
A continuous flow process for phenylhydrazine synthesis has also been developed, integrating the diazotization, reduction, and acidolysis salt formation steps into a single reactor. patsnap.com This approach offers advantages in terms of reaction time and process control. patsnap.com
Hydrazinolysis Reactions in Precursor Development
Hydrazinolysis, the cleavage of a chemical bond by reaction with hydrazine, serves as another important route for the preparation of substituted phenylhydrazines. google.comgoogle.com This method typically involves the direct reaction of a substituted chlorobenzene (B131634) with hydrazine or hydrazine hydrate (B1144303). google.com The reaction is a form of nucleophilic aromatic substitution where the hydrazine acts as the nucleophile, displacing a halide or another suitable leaving group from the aromatic ring. researchgate.netthieme-connect.comlibretexts.org
For example, a process for preparing substituted phenylhydrazines involves reacting a substituted chlorobenzene with hydrazine or hydrazine hydrate at elevated temperatures. google.comgoogle.com This one-stage reaction in an organic solvent can circumvent solubility issues that may arise with hydrophobic starting materials. google.com The reaction of 1-chloro-2,4-dinitrobenzene (B32670) with hydrazine is a well-studied example of nucleophilic aromatic substitution. researchgate.net
Optimization of Reaction Conditions and Parameters
Influence of Solvent Systems and Reaction Temperature
The solvent system and reaction temperature are critical parameters that must be carefully controlled in the synthesis of phenylhydrazines.
In diazotization reactions , maintaining a low temperature, typically between 0 and 5 °C, is crucial for the stability of the diazonium salt intermediate. orgsyn.orgstackexchange.com At higher temperatures, aqueous solutions of diazonium salts are prone to decomposition, which can be explosive. stackexchange.com Conversely, excessively low temperatures can lead to crystallization of the diazonium salt, which also poses a safety hazard. stackexchange.com The choice of solvent can also affect the reaction. For instance, in nucleophilic aromatic substitution reactions, the reactivity in hydroxylic solvents is inversely proportional to the hydrogen-bond-donating ability of the solvent. rsc.org
For hydrazinolysis reactions , the reaction is generally carried out at elevated temperatures, typically between 60 and 160 °C, with a preferred range of 80 to 140 °C. google.comgoogle.com The choice of solvent is also important, with dioxane being a commonly used solvent for these reactions. google.com In some cases, the reaction can be performed under elevated pressure, depending on the boiling point of the solvent used. google.com
Table 1: Influence of Solvent and Temperature on Reaction Outcomes
| Reaction Type | Solvent(s) | Temperature Range (°C) | Key Observations |
| Diazotization | Water, Hydrochloric Acid | 0 - 5 | Low temperature is critical for the stability of the diazonium salt. orgsyn.orgstackexchange.com |
| Hydrazinolysis | Dioxane, Water | 60 - 160 | Higher temperatures are generally required to drive the reaction. google.comgoogle.com |
| Nucleophilic Aromatic Substitution | Methanol, Acetonitrile, DMSO | 15 - 40 | Solvent polarity and hydrogen-bonding ability can significantly affect reaction rates. researchgate.netrsc.org |
Role of Catalytic Systems and Reagents in Reaction Efficiency
The efficiency of phenylhydrazine synthesis is also heavily influenced by the choice of catalysts and reagents.
In diazotization-reduction strategies , the selection of the reducing agent is paramount. While sodium sulfite is a common and effective choice, other reagents like stannous chloride and zinc dust are also utilized. orgsyn.orglibretexts.orgdoubtnut.comdoubtnut.com The use of freshly prepared sodium sulfite is recommended for better yields. orgsyn.org Some procedures have noted that the addition of zinc dust following sodium sulfite reduction does not improve the quality or quantity of the product. orgsyn.org The acidity of the reaction medium, controlled by reagents like hydrochloric acid, is also a critical factor. orgsyn.orgresearchgate.net
For hydrazinolysis and related C-N bond-forming reactions , palladium-catalyzed coupling reactions have emerged as a powerful tool. organic-chemistry.orgnih.gov These reactions often employ a palladium precursor and a suitable ligand, such as a MOP-type ligand or a Josiphos ligand, in the presence of a base like cesium carbonate or potassium hydroxide (B78521). organic-chemistry.orgnih.gov These catalytic systems can achieve high yields and tolerate a wide range of functional groups. organic-chemistry.org The choice of ligand can be crucial, with bulky and electron-rich ligands often proving to be the most effective. organic-chemistry.org In some cases, nucleophilic catalysis with aniline derivatives has been shown to increase the rate of hydrazone formation. nih.gov Furthermore, the use of a hydrazide catalyst has been reported for the halogenation of various compounds. researchgate.net
Table 2: Key Catalysts and Reagents in Phenylhydrazine Synthesis
| Reaction Type | Catalyst/Reagent | Function |
| Diazotization | Sodium Nitrite, Hydrochloric Acid | In situ generation of nitrous acid for diazotization. assignmentpoint.comorgsyn.org |
| Reduction of Diazonium Salts | Sodium Sulfite, Stannous Chloride | Reduction of the diazonium group to a hydrazine. orgsyn.orglibretexts.orgdoubtnut.com |
| Hydrazinolysis/C-N Coupling | Palladium Complexes, Ligands (e.g., MOP, Josiphos) | Catalyzes the coupling of aryl halides with hydrazine derivatives. organic-chemistry.orgnih.gov |
| Hydrazone Formation | Aniline Derivatives | Nucleophilic catalyst to accelerate the reaction. nih.gov |
Sustainable and Green Chemistry Approaches in Hydrazine Synthesis
Key sustainable strategies include the use of alternative energy sources like microwave and ultrasound, the application of greener solvents, the development of novel catalytic systems, and the implementation of advanced process technologies such as flow chemistry and mechanochemistry.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in green chemistry, dramatically accelerating reaction rates and often improving product yields. researchgate.netresearchgate.net Unlike conventional heating, microwaves directly and efficiently couple with polar molecules in the reaction mixture, leading to rapid and uniform heating. This technique has been successfully applied to the synthesis of various hydrazine derivatives, reducing reaction times from hours to mere minutes. researchgate.netyoutube.com
For example, the hydrazinolysis of esters to form hydrazides can be completed in seconds to minutes under microwave irradiation, often without the need for a solvent. researchgate.netfip.org This method is not only faster but also aligns with green principles by saving energy and reducing the use of toxic solvents. researchgate.netfip.org Research has demonstrated the synthesis of 2-hydroxybenzohydrazide (B147611) from methyl salicylate (B1505791) and hydrazine hydrate in 8 minutes using a microwave, a significant improvement over conventional methods. fip.org Similar protocols could be adapted for the synthesis of this compound precursors.
Table 1: Comparison of Conventional vs. Microwave-Assisted Hydrazide Synthesis
| Parameter | Conventional Heating Method | Microwave-Assisted Method | Reference |
|---|---|---|---|
| Reaction Time | 1 to 48 hours | 2 to 15 minutes | researchgate.netyoutube.comnih.gov |
| Solvent | Often requires organic solvents (e.g., ethanol) | Can be performed solvent-free or in minimal green solvents | researchgate.netfip.orgrsc.org |
| Energy Consumption | Higher | Lower due to shorter reaction times and efficient heating | researchgate.net |
| Yield | Variable, often lower | Generally good to excellent (e.g., 68%-90%) | researchgate.netfip.org |
Ultrasound-Promoted Synthesis
Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for synthesizing hydrazine derivatives. The process works through acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in a liquid—which generates localized hot spots with extremely high temperatures (up to 5000 K) and pressures. nih.gov This effect dramatically enhances reaction rates.
An environmentally friendly synthesis of hydrazine carboxamides has been reported using ultrasonic irradiation in a water-glycerol solvent system. nih.gov The reactions were found to be significantly faster and more productive compared to conventional heating methods. This approach avoids volatile organic solvents and reduces energy consumption, highlighting its potential for the green synthesis of complex molecules derived from hydrazines. nih.gov
Flow Chemistry
Continuous flow chemistry represents a paradigm shift in chemical synthesis, offering substantial improvements in safety, efficiency, and scalability over traditional batch processing. nih.govacs.org In a flow reactor, reagents are pumped through a network of tubes where they mix and react. The small reactor volume and high surface-area-to-volume ratio allow for precise control over reaction parameters like temperature and pressure, and for superior heat and mass transfer. nih.govacs.org
This technology is particularly well-suited for handling hazardous materials like hydrazine or unstable intermediates. nih.govmdpi.com By containing the reaction within a closed system and only processing small quantities at any given moment, the risks associated with explosive or toxic compounds are minimized. nih.gov A key application is the in-situ generation and immediate consumption of diazonium salts, thereby avoiding their dangerous accumulation. mdpi.com Patents have been filed for continuous flow processes to produce phenylhydrazine salts, demonstrating the industrial viability of this technology for synthesizing compounds analogous to this compound. google.com
Table 2: Advantages of Flow Chemistry in Hydrazine Synthesis
| Feature | Advantage | Relevance to this compound Synthesis | Reference |
|---|---|---|---|
| Enhanced Safety | Minimizes handling of hazardous reagents (e.g., hydrazine) and unstable intermediates (e.g., diazonium salts). | Reduces risks of explosion and toxic exposure associated with traditional diazotization routes. | nih.govmdpi.comucd.ie |
| Precise Control | Accurate management of temperature, pressure, and residence time. | Leads to higher yields, improved purity, and reduced side-product formation. | nih.govacs.org |
| Scalability | Easier and more predictable scale-up from lab to production by running the system for longer periods. | Facilitates efficient manufacturing of aryl hydrazines. | acs.org |
| Process Integration | Allows for multi-step sequences to be "telescoped" without isolating intermediates. | Streamlines the synthesis from aniline to the final hydrazine product, reducing waste and processing time. | mdpi.com |
Alternative Catalysts and Greener Reagents
Research has also focused on replacing stoichiometric, often toxic, reducing agents with more sustainable catalytic systems.
Palladium-Catalyzed Cross-Coupling: A method for the direct coupling of aryl halides with hydrazine hydrate using a palladium catalyst and an inexpensive hydroxide base has been developed. This approach provides a direct route to aryl hydrazines, is applicable to a broad range of substrates including (hetero)aryl chlorides, and operates with very low catalyst loadings, making it an economically and environmentally attractive option. nih.gov
Greener Reducing Agents: Instead of tin(II) chloride, milder and less toxic reducing agents can be employed. A NaHSO₃-NaOH buffer solution has been used as a replacement in the reduction step of diazotized anilines. nih.gov Furthermore, patents describe the use of catalytic hydrogenation or formic acid as a reducing agent, which results in high yields (90-98%) and simpler, more environmentally friendly waste streams. google.com
Solvent-Free Mechanochemistry: The synthesis of hydrazones has been achieved through mechanochemistry (ball-milling) in the absence of any solvent. This technique provides a high degree of conversion with excellent purity, completely eliminating solvent waste and the need for catalysts or additives. rsc.org
A patented method for synthesizing 4-chloro-2-fluorophenylhydrazine, a close analog, uses 4-chloro-2-fluoroaniline (B1294793) and acetone (B3395972) azine in water. This process is highlighted as being green and environmentally friendly, with a high yield, simple process control, and minimal waste discharge. scispace.com Such approaches represent the future of industrial chemical synthesis for compounds like this compound.
Reactivity Profiles and Mechanistic Investigations of 2 Chloro 5 Fluorophenyl Hydrazine
Nucleophilic Character of the Hydrazine (B178648) Moiety
The hydrazine group (-NHNH2) is the cornerstone of (2-chloro-5-fluorophenyl)hydrazine's reactivity, imparting a significant nucleophilic character to the molecule. This nucleophilicity arises from the lone pair of electrons on the nitrogen atoms, which readily attack electron-deficient centers.
In reactions with carbonyl compounds such as aldehydes and ketones, the hydrazine acts as a potent nucleophile. The initial step involves the nucleophilic attack of the terminal nitrogen atom of the hydrazine on the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate, which then eliminates a molecule of water to form a phenylhydrazone. This condensation reaction is a fundamental transformation for this class of compounds. evitachem.comncert.nic.in The general stability of this compound under standard laboratory conditions allows for its versatile use in these reactions, though it may decompose under extreme pH or temperature. evitachem.com
The nucleophilic character of the hydrazine is central to its application in the synthesis of various heterocyclic compounds. For instance, in the renowned Fischer indole (B1671886) synthesis, the initial formation of a phenylhydrazone is the critical first step, driven by the nucleophilicity of the hydrazine. wikipedia.orgbyjus.comvedantu.com
Electronic and Steric Influence of Halogen Substituents on Reactivity
The presence of chlorine and fluorine atoms on the phenyl ring significantly modulates the reactivity of this compound. These effects are twofold: electronic, stemming from their electronegativity, and steric, related to their atomic size and position on the ring.
Electron-Withdrawing Effects of Fluorine and Chlorine
Both fluorine and chlorine are highly electronegative atoms that exert a strong electron-withdrawing inductive effect (-I effect) on the phenyl ring. nih.govnih.gov This effect decreases the electron density of the aromatic ring and, by extension, influences the nucleophilicity of the attached hydrazine group. The high electronegativity of fluorine, in particular, makes it a potent electron-withdrawing group. nih.govquora.comreddit.com This deactivation of the aromatic ring can make it less susceptible to electrophilic attack. nih.gov
The table below summarizes the key electronic properties of fluorine and chlorine.
| Halogen | Pauling Electronegativity | Inductive Effect | Mesomeric Effect |
| Fluorine | 3.98 | Strongly withdrawing (-I) | Weakly donating (+M) |
| Chlorine | 3.16 | Withdrawing (-I) | Weakly donating (+M) |
Data sourced from various chemical literature.
Positional Isomerism and its Impact on Reaction Pathways
The specific placement of the chlorine and fluorine atoms at the 2- and 5-positions, respectively, has a profound impact on the molecule's reactivity due to steric hindrance. nih.govyoutube.comyoutube.comyoutube.com The chlorine atom at the ortho position to the hydrazine group can sterically hinder the approach of reactants to the adjacent nitrogen atom and the ortho carbon of the phenyl ring. youtube.comyoutube.comyoutube.com
This steric hindrance can influence the rate and outcome of reactions. For example, in cyclization reactions, the steric bulk of the ortho-chloro substituent can direct the reaction pathway to favor the formation of one regioisomer over another. The size of the substituents can impede the formation of certain transition states, thereby altering the energy landscape of the reaction. nih.gov The relative positions of the halogen substituents are therefore a critical factor in determining the final structure of the products formed in reactions involving this compound.
Elucidation of Reaction Mechanisms in Organic Transformations
The unique structural features of this compound dictate its behavior in various organic reactions, leading to the formation of complex and valuable molecules. Understanding the mechanisms of these transformations is crucial for predicting products and optimizing reaction conditions.
Cyclocondensation Reaction Mechanisms
This compound is a key precursor in cyclocondensation reactions, which are vital for the synthesis of heterocyclic compounds like pyrazoles and indoles.
A prominent example is the Fischer indole synthesis . This reaction begins with the acid-catalyzed condensation of this compound with an aldehyde or ketone to form the corresponding phenylhydrazone. wikipedia.orgbyjus.comvedantu.comnih.gov The phenylhydrazone then tautomerizes to an enamine. wikipedia.orgbyjus.com A key step in the mechanism is a byjus.combyjus.com-sigmatropic rearrangement of the protonated enamine, which leads to the formation of a new carbon-carbon bond and the cleavage of the weak nitrogen-nitrogen bond. byjus.comtestbook.com Subsequent intramolecular cyclization and elimination of ammonia (B1221849) yield the final indole product. wikipedia.orgbyjus.com The presence of the electron-withdrawing chloro and fluoro groups can influence the rate of the rearrangement and the stability of the intermediates.
The general mechanism for the Fischer Indole Synthesis is outlined below:
Formation of the phenylhydrazone from the substituted phenylhydrazine (B124118) and a carbonyl compound. vedantu.com
Tautomerization of the phenylhydrazone to the more reactive enamine isomer. vedantu.com
A byjus.combyjus.com-sigmatropic rearrangement of the protonated enamine. vedantu.comtestbook.com
Intramolecular cyclization and loss of ammonia to form the aromatic indole ring. byjus.com
Similarly, in the synthesis of pyrazoles, this compound undergoes cyclocondensation with 1,3-dicarbonyl compounds. The reaction typically proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to afford the pyrazole (B372694) ring. beilstein-journals.org The substitution pattern on the phenylhydrazine ring influences the regiochemistry of the resulting pyrazole.
Radical Generation and Arylation Processes
Recent studies have shown that aryl hydrazines, including this compound, can be precursors for the generation of aryl radicals. A mild and efficient method involves the reaction of the aryl hydrazine with catalytic amounts of molecular iodine in the open air. acs.org
The proposed mechanism for this process is as follows:
The aryl hydrazine reacts with iodine to form an intermediate.
This intermediate undergoes dehydroiodination to generate a new species.
Further reaction with molecular iodine produces the aryl radical. acs.org
Nucleophilic Substitution and Addition Reaction Pathways
The reactivity of this compound is fundamentally characterized by the nucleophilic nature of its hydrazine moiety. The two nitrogen atoms, each possessing a lone pair of electrons, can readily attack electron-deficient centers, initiating a variety of chemical transformations. This nucleophilicity drives two major classes of reactions: nucleophilic addition, primarily to carbonyl groups, and nucleophilic substitution, often on activated aromatic or heterocyclic systems. These pathways are crucial for the synthesis of a wide array of more complex molecules, particularly heterocyclic compounds.
Nucleophilic Addition Reactions and Subsequent Cyclizations
The most prominent reaction pathway for this compound involves its role as a binucleophile in condensation reactions with carbonyl-containing compounds. These reactions typically begin with a nucleophilic addition to a carbon-oxygen double bond, forming an intermediate that can undergo subsequent intramolecular reactions, often leading to stable heterocyclic rings.
Hydrazone Formation: The initial step in the reaction of this compound with aldehydes or ketones is the nucleophilic addition of the terminal amino group (-NH₂) to the electrophilic carbonyl carbon. This is followed by the elimination of a water molecule to form a (2-Chloro-5-fluorophenyl)hydrazone. ymerdigital.comyoutube.com This reaction is generally reversible and often acid-catalyzed. The resulting hydrazones are stable intermediates that serve as pivotal precursors for significant synthetic transformations like the Fischer indole synthesis and the Wolff-Kishner reduction. youtube.comlibretexts.orglibretexts.org
Fischer Indole Synthesis: One of the most powerful applications of this hydrazone intermediate is in the Fischer indole synthesis. When the (2-Chloro-5-fluorophenyl)hydrazone, formed from the reaction of the parent hydrazine with an appropriate aldehyde or ketone, is treated with a Brønsted or Lewis acid catalyst, it undergoes a complex rearrangement to form a substituted indole. youtube.com The key step is a tandfonline.comtandfonline.com-sigmatropic rearrangement of the enamine tautomer of the hydrazone, followed by cyclization and the elimination of ammonia to yield the aromatic indole ring. youtube.com This method allows for the direct construction of the indole core, a prevalent scaffold in many biologically active molecules. ymerdigital.comyoutube.com
Table 1: Fischer Indole Synthesis with this compound
| Reactant 1 | Reactant 2 (Ketone/Aldehyde) | Catalyst (Acid) | Product |
| This compound | Acetone (B3395972) | Polyphosphoric Acid | 6-Chloro-3-fluoro-2-methyl-1H-indole |
| This compound | Cyclohexanone | Sulfuric Acid | 7-Chloro-4-fluoro-1,2,3,4-tetrahydrocarbazole |
| This compound | Acetophenone | Zinc Chloride | 6-Chloro-3-fluoro-2-phenyl-1H-indole |
Pyrazole Synthesis: this compound is a key building block for the synthesis of substituted pyrazoles, a class of five-membered heterocyclic compounds. The Knorr pyrazole synthesis and related methods involve the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent. nih.govnih.gov The reaction is initiated by the nucleophilic attack of the hydrazine on one of the carbonyl groups to form a hydrazone intermediate. Subsequent intramolecular nucleophilic attack by the other nitrogen atom onto the second carbonyl group, followed by dehydration, yields the stable pyrazole ring. nih.gov The regioselectivity of the reaction depends on the substitution pattern of the dicarbonyl compound and the reaction conditions.
Table 2: Pyrazole Synthesis via Cyclocondensation
| Reactant 1 | Reactant 2 (1,3-Dicarbonyl) | Conditions | Product |
| This compound | Acetylacetone | Acetic Acid, Reflux | 1-(2-Chloro-5-fluorophenyl)-3,5-dimethyl-1H-pyrazole |
| This compound | Ethyl Acetoacetate | Ethanol, Reflux | 3-(2-Chloro-5-fluorophenyl)-5-methyl-1H-pyrazol-5(4H)-one |
| This compound | 1,3-Diphenyl-1,3-propanedione | Glacial Acetic Acid, Reflux | 1-(2-Chloro-5-fluorophenyl)-3,5-diphenyl-1H-pyrazole |
Nucleophilic Substitution Reaction Pathways
The hydrazine group can also act as a potent nucleophile in substitution reactions, displacing a leaving group from an electrophilic center. This is particularly effective in nucleophilic aromatic substitution (SNAr) reactions where the aromatic ring is activated by electron-withdrawing groups.
While specific research detailing the SNAr reactions of this compound is not extensively documented, the reactivity can be inferred from studies on hydrazine with highly activated substrates like 1-chloro-2,4-dinitrobenzene (B32670). ccsenet.orgsemanticscholar.org In such reactions, the nucleophilic nitrogen of the hydrazine attacks the carbon atom bearing the leaving group (e.g., a halogen), proceeding through a resonance-stabilized Meisenheimer-type intermediate. semanticscholar.org The subsequent departure of the leaving group restores the aromaticity of the ring, resulting in the substituted product. The rate of these reactions is influenced by the nature of the leaving group, the solvent, and the electron-withdrawing substituents on the aromatic ring. ccsenet.orgsemanticscholar.org Similar reactivity is observed in substitutions on electron-deficient heterocyclic systems, such as chlorinated pyridazines, where hydrazine can displace a chlorine atom. researchgate.net
Mechanistic Investigations
The mechanism of nucleophilic addition to a carbonyl group, as seen in hydrazone formation, is a well-established two-step process involving initial attack on the carbonyl carbon followed by dehydration. libretexts.org In the subsequent Fischer indole synthesis, the mechanism is more intricate, involving tautomerization to an enamine, a concerted tandfonline.comtandfonline.com-sigmatropic rearrangement, rearomatization, intramolecular cyclization, and finally, elimination of an ammonia molecule. youtube.com
For cyclocondensation reactions leading to pyrazoles, the mechanism involves a sequence of nucleophilic addition, imine formation (hydrazone), intramolecular cyclization, and dehydration. nih.gov The regiochemical outcome is determined by which carbonyl group is attacked first and which nitrogen atom of the substituted hydrazine participates in the initial attack.
Mechanistic studies of SNAr reactions with hydrazine have shown that the process can be uncatalyzed and that the rate-determining step can be either the formation of the zwitterionic Meisenheimer intermediate or the departure of the leaving group, depending on the specific substrate and solvent conditions. ccsenet.orgsemanticscholar.org
Applications of 2 Chloro 5 Fluorophenyl Hydrazine in the Synthesis of Advanced Organic Scaffolds
Construction of Diverse Nitrogen-Containing Heterocyclic Systems
The reactivity of the hydrazine (B178648) moiety in (2-chloro-5-fluorophenyl)hydrazine makes it an ideal precursor for the synthesis of a multitude of nitrogen-containing heterocycles. These ring systems are of significant interest due to their prevalence in pharmaceuticals, agrochemicals, and materials science.
Pyrazole (B372694) and Pyrazoline Ring Formation
Pyrazoles and their partially saturated analogs, pyrazolines, are five-membered heterocyclic compounds with two adjacent nitrogen atoms. The synthesis of these structures often involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or a suitable equivalent. nih.gov The reaction of this compound with various diketones or their precursors leads to the formation of N-aryl-substituted pyrazoles, where the (2-chloro-5-fluorophenyl) group is attached to one of the nitrogen atoms. conicet.gov.ar
The general approach involves the cyclocondensation of α,β-unsaturated ketones with hydrazine derivatives. nih.gov For instance, the reaction of chalcones with hydrazines can yield pyrazoline intermediates, which can then be oxidized to form pyrazoles. nih.gov The use of fluorinated alcohols as solvents has been shown to improve regioselectivity in pyrazole formation. conicet.gov.ar
Table 1: Examples of Reagents for Pyrazole and Pyrazoline Synthesis
| Reagent Type | Specific Example | Resulting Scaffold |
|---|---|---|
| 1,3-Diketone | Acetylacetone | 1-(2-Chloro-5-fluorophenyl)-3,5-dimethyl-1H-pyrazole |
| α,β-Unsaturated Ketone | Chalcone | Substituted 1-(2-Chloro-5-fluorophenyl)pyrazoline |
Triazole and Thiadiazole Derivatives Synthesis
1,2,4-Triazoles are five-membered rings containing three nitrogen atoms. Their synthesis can be achieved through various methods, including the Pellizzari reaction, which involves the reaction of an amide with an acyl hydrazide, and the Einhorn-Brunner reaction, which is the condensation of a hydrazine with a diacylamine. researchgate.net this compound can serve as the hydrazine component in these reactions to introduce the substituted phenyl group into the triazole ring.
Thiadiazoles, which are five-membered rings containing one sulfur and two nitrogen atoms, can also be synthesized using hydrazine derivatives. For example, the reaction of hydrazonoyl derivatives with a source of sulfur, such as potassium thiocyanate, can lead to the formation of 1,3,4-thiadiazole (B1197879) rings. sphinxsai.com Starting with this compound, one can generate the corresponding hydrazonoyl halide, a key intermediate for thiadiazole synthesis.
A common route to 1,3,4-thiadiazoles involves the cyclization of thiosemicarbazide (B42300) derivatives. nih.gov These can be prepared from the reaction of a hydrazine with an isothiocyanate. Furthermore, 1,3,4-thiadiazoles can be synthesized from the reaction of a hydrazine with carbon disulfide in the presence of a base, followed by reaction with a suitable electrophile. pnrjournal.com
Quinolone and Quinoline (B57606) Scaffold Construction
Quinolone and quinoline scaffolds are bicyclic heterocyclic systems that are core structures in many biologically active compounds. The synthesis of these scaffolds can be achieved through various cyclization strategies. In one approach, substituted anilines are key starting materials. While this compound is not a direct precursor in the most common quinoline syntheses like the Skraup or Doebner-von Miller reactions, it can be chemically transformed into a substituted aniline (B41778) that can then participate in these cyclizations.
However, a more direct application of hydrazine derivatives in this context is the synthesis of hydrazinoquinolines. For instance, reacting a di-substituted quinoline, such as 2,6-dichloro-4-(o-fluorophenyl)quinoline, with hydrazine hydrate (B1144303) can yield the corresponding 6-chloro-4-(o-fluorophenyl)-2-hydrazinoquinoline. prepchem.com
Pyrimidine (B1678525) Derivatives and Hybrid Structures
Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the ring. ossila.com this compound can be utilized in the synthesis of pyrimidine derivatives through reactions with appropriate three-carbon synthons. For example, the reaction with a β-dicarbonyl compound or its equivalent can lead to the formation of a substituted pyrimidine ring.
A related starting material, 2-chloro-5-fluoro-4-hydrazinylpyrimidine, highlights the utility of a hydrazine-functionalized pyrimidine core for further synthetic elaborations. chemicalregister.com This compound can be used to construct fused pyrimidine systems or to link the pyrimidine ring to other molecular fragments.
Other Fused and Polycyclic Heterocyclic Architectures
The versatility of this compound extends to the synthesis of more complex fused and polycyclic heterocyclic systems. By carefully choosing the reaction partners and conditions, it is possible to construct a variety of ring systems. For example, it can be a precursor for the synthesis of indazoles, which are bicyclic compounds composed of a benzene (B151609) ring fused to a pyrazole ring. The Fischer indole (B1671886) synthesis, which traditionally uses arylhydrazines and carbonyl compounds, can also be adapted to produce indole derivatives.
Synthesis of Schiff Bases and Hydrazone Derivatives
Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. frontiersin.org Hydrazones are a related class of compounds characterized by the >C=N-NH₂ functional group, formed by the condensation of a ketone or aldehyde with a hydrazine. kspublisher.com
The reaction of this compound with various aldehydes and ketones readily affords the corresponding hydrazone derivatives. This reaction is typically straightforward and proceeds under mild conditions. kspublisher.commdpi.com These hydrazones are not only stable compounds in their own right but also serve as important intermediates for the synthesis of other heterocyclic systems. mdpi.com For example, the cyclization of hydrazones can lead to the formation of pyrazoles, pyridazines, and other nitrogen-containing rings.
The formation of Schiff bases and hydrazones from this compound introduces the electronically distinct (2-chloro-5-fluorophenyl) moiety into a new molecular framework, which can be further functionalized to create a diverse library of compounds for various applications.
Table 2: Synthesis of Schiff Bases and Hydrazones
| Reactant 1 | Reactant 2 | Product Type |
|---|---|---|
| This compound | Benzaldehyde | Hydrazone |
| This compound | Acetone (B3395972) | Hydrazone |
Role as a Precursor in Multicomponent Reaction Strategies
Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. Phenylhydrazine (B124118) derivatives are frequently employed as key building blocks in MCRs for the synthesis of nitrogen-containing heterocycles. While specific documented examples of this compound in MCRs are not extensively reported in readily available literature, its structural features suggest a strong potential for application in well-established MCRs that lead to the formation of pyrazoles and indoles.
The synthesis of pyrazoles, a class of heterocyclic compounds with broad applications in pharmaceuticals and agrochemicals, often proceeds through the condensation of a hydrazine with a 1,3-dicarbonyl compound. In a multicomponent approach, this can involve the in situ generation of the dicarbonyl species. The presence of the chloro and fluoro substituents on the phenyl ring of this compound would be expected to modulate the nucleophilicity of the hydrazine and influence the electronic properties of the resulting pyrazole ring.
A hypothetical multicomponent reaction for the synthesis of a substituted pyrazole using this compound is outlined below:
| Reactant 1 | Reactant 2 | Reactant 3 | Product Scaffold | Potential Advantages |
| This compound | An aldehyde | An active methylene (B1212753) compound (e.g., malononitrile) | Substituted pyrazole | High atom economy, rapid assembly of complex structures. |
Similarly, the Fischer indole synthesis, a classic reaction for forming indoles from a phenylhydrazine and a ketone or aldehyde, can be adapted into a multicomponent format. The electronic effects of the substituents on the this compound would play a crucial role in the key-sigmatropic rearrangement step of the Fischer synthesis.
Regioselectivity and Stereoselectivity in Derivatization Reactions
The outcomes of chemical reactions involving substituted phenylhydrazines are often dictated by the nature and position of the substituents on the aromatic ring. This is particularly true for regioselectivity—the preference for one direction of bond making or breaking over all other possible directions—and stereoselectivity—the preferential formation of one stereoisomer over another.
Regioselectivity:
In reactions where this compound condenses with an unsymmetrical dicarbonyl compound, two regioisomeric pyrazoles can potentially be formed. The directing effect of the ortho-chloro and meta-fluoro substituents would be a key determinant of the product distribution. The electron-withdrawing nature of both halogens, combined with the steric hindrance imposed by the ortho-chloro group, would influence which nitrogen atom of the hydrazine moiety initiates the cyclization.
For instance, in the reaction with an unsymmetrical β-ketoester, the initial condensation can occur at either the ketone or the ester carbonyl group, leading to different hydrazone intermediates and ultimately to distinct regioisomeric pyrazolones. The precise regiochemical outcome would likely depend on the reaction conditions, such as the pH and the solvent employed.
Stereoselectivity:
While this compound itself is achiral, it can be used as a starting material in the synthesis of chiral molecules. When this hydrazine is reacted with a chiral ketone or aldehyde, or when a chiral auxiliary is employed in the reaction, the formation of diastereomeric products can occur. The stereochemical course of such reactions would be influenced by the steric and electronic properties of the substituted phenyl group.
For example, in a Fischer indole synthesis using a chiral ketone, the facial selectivity of the initial attack of the hydrazine on the carbonyl group, as well as the stereochemistry of the subsequent-sigmatropic rearrangement, would be critical in determining the final stereochemistry of the indole product. However, specific studies detailing the stereoselective derivatization of this compound are not widely available in the scientific literature, highlighting an area ripe for future investigation. The development of stereoselective methods for the derivatization of this compound would significantly enhance its utility in the synthesis of enantiopure pharmaceuticals and other advanced materials.
Advanced Spectroscopic and Analytical Techniques for Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides insights into the molecular framework.
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional NMR experiments that provide crucial information about the hydrogen and carbon skeletons of a molecule, respectively. For (2-Chloro-5-fluorophenyl)hydrazine, these techniques are used to assign the resonances of the aromatic protons and carbons, as well as the protons of the hydrazine (B178648) group.
While specific spectral data for this compound is often found within the supporting information of broader synthetic studies, the expected chemical shifts can be inferred from related structures and general principles of NMR spectroscopy. acs.orgacs.orgnih.gov The substitution pattern on the phenyl ring, with a chlorine atom at position 2 and a fluorine atom at position 5, significantly influences the chemical shifts of the aromatic protons and carbons due to their electronic and anisotropic effects.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1-NHNH₂ | - | ~140-150 |
| C2-Cl | - | ~115-125 |
| C3-H | ~6.8-7.2 | ~110-120 |
| C4-H | ~6.7-7.1 | ~115-125 |
| C5-F | - | ~155-165 (d, ¹JCF) |
| C6-H | ~6.9-7.3 | ~110-120 |
| -NH- | ~5.0-6.0 (broad) | - |
| -NH₂ | ~3.5-4.5 (broad) | - |
Note: These are predicted values and can vary based on the solvent and other experimental conditions.
To unambiguously assign the proton and carbon signals and to further confirm the structure, advanced NMR techniques are employed.
2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable.
COSY spectra establish correlations between coupled protons, helping to identify adjacent protons on the aromatic ring.
HSQC spectra correlate each proton to its directly attached carbon atom.
Fluorine-19 (¹⁹F) NMR: Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly informative technique. ccspublishing.org.cnccspublishing.org.cn The chemical shift of the fluorine atom and its coupling constants with neighboring protons (³JHF) and carbons (nJCF) provide definitive evidence for its position on the aromatic ring. The ¹⁹F NMR spectrum of this compound would be expected to show a single resonance, likely a doublet of doublets due to coupling with the ortho and meta protons.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass of a compound, often to four or more decimal places. This accuracy allows for the determination of the elemental composition of the molecule, confirming the molecular formula of this compound as C₆H₆ClFN₂. This is a critical step in the characterization of newly synthesized compounds. acs.orgacs.orgnih.gov
Data Table: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₆H₆ClFN₂ |
| Calculated Monoisotopic Mass | 160.0204 Da |
| Observed Mass (M+H)⁺ | Typically within 5 ppm of the calculated mass |
In addition to providing the molecular weight, mass spectrometry can be used to deduce structural features by analyzing the fragmentation patterns of the molecule upon ionization. In techniques like tandem mass spectrometry (MS/MS), the molecular ion is fragmented, and the masses of the resulting fragments are analyzed.
For this compound, common fragmentation pathways would likely involve the loss of the hydrazine group (-NHNH₂) or parts of it, as well as the loss of the halogen atoms. The analysis of these fragmentation patterns provides corroborating evidence for the proposed structure.
Vibrational Spectroscopy: Infrared (IR) and Raman Techniques
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.
The IR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to the various functional groups and bond types within the molecule.
N-H Stretching: The N-H stretching vibrations of the hydrazine group are typically observed in the region of 3200-3400 cm⁻¹. The presence of two bands in this region can indicate the symmetric and asymmetric stretching of the -NH₂ group.
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the phenyl ring usually appear above 3000 cm⁻¹.
C=C Aromatic Ring Stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring typically give rise to a series of bands in the 1450-1600 cm⁻¹ region.
C-Cl and C-F Stretching: The stretching vibrations for the C-Cl and C-F bonds are expected in the fingerprint region of the spectrum, typically below 1200 cm⁻¹. The C-F stretch is usually a strong band.
These vibrational modes are often sensitive to the substitution pattern on the benzene (B151609) ring.
Interactive Data Table: Characteristic IR and Raman Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| N-H Stretch | 3200-3400 | IR, Raman |
| Aromatic C-H Stretch | >3000 | IR, Raman |
| Aromatic C=C Stretch | 1450-1600 | IR, Raman |
| C-N Stretch | 1250-1350 | IR, Raman |
| C-F Stretch | 1100-1250 | IR |
| C-Cl Stretch | 600-800 | IR, Raman |
X-ray Crystallography for Solid-State Molecular Geometry and Conformation
In a study on a derivative, 5-Chloro-3-(2-(4-((4-Chlorophenyl)amino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)hydrazinylidene)indolin-2-one, X-ray analysis revealed a triclinic crystal system with the space group P-1. mdpi.com The analysis provided precise cell parameters and showed the presence of a co-crystallized ethyl acetate (B1210297) molecule. mdpi.com Such detailed structural information is crucial for understanding intermolecular interactions and packing in the solid state. mdpi.com
Similarly, the crystal structure of another related complex, (η5-C6H7)Fe(CO)2CF3, was determined by growing yellow crystals from a solution of anhydrous dichloromethane (B109758) and anhydrous hexanes. mdpi.com The X-ray data revealed a nonplanar structure for the six-membered ring. mdpi.com Hirshfeld surface analysis is another powerful tool used in conjunction with X-ray crystallography to analyze intermolecular interactions in detail. mdpi.com For the iron complex, this analysis showed that H-X interactions were predominant, indicating a compact solid-state structure. mdpi.com
Table 1: Crystallographic Data for a this compound Derivative
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 10.3368(6) |
| b (Å) | 11.9804(8) |
| c (Å) | 12.7250(5) |
| α (°) | 100.904(4) |
| β (°) | 107.959(4) |
| γ (°) | 109.638(6) |
| Volume (ų) | 1334.36 |
| Calculated Density (mg/m³) | 1.422 |
Data sourced from a study on 5-Chloro-3-(2-(4-((4-Chlorophenyl)amino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)hydrazinylidene)indolin-2-one. mdpi.com
Chromatographic Methods for Purity Assessment and Isomer Separation
Chromatographic techniques are essential for verifying the purity of this compound and for separating it from its isomers and other impurities. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most commonly employed methods.
HPLC is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. In the context of substituted phenylhydrazines, HPLC is crucial for assessing purity and separating positional isomers, which can be challenging due to their similar chemical properties.
A study on the separation of substituted chlorophenylhydrazine isomers by reverse phase HPLC demonstrated the effectiveness of this method. rasayanjournal.co.in The study focused on the analysis of 4-Chlorophenylhydrazine hydrochloride and its positional isomers, including 2-Chlorophenylhydrazine hydrochloride. rasayanjournal.co.in Using a Waters X-Bridge C18 column, the method was optimized for resolution and sensitivity, achieving detection limits as low as 0.02% for 2-CPH. rasayanjournal.co.in The specificity of the method was confirmed by injecting individual isomers and spiked samples, showing no interference at the retention times of the target compounds. rasayanjournal.co.in
The development of a gradient reversed-phase HPLC method has been reported for the analysis of hydralazine (B1673433) hydrochloride and its process-related impurities. researchgate.net This highlights the capability of HPLC to separate a range of impurities in a single analytical run. researchgate.net The choice of column, such as an Inertsil C18, and the gradient elution program are critical for achieving the desired separation. researchgate.net For instance, in the analysis of 6-chloro-1,3,5-triazines, a ZORBAX Eclipse C18 column was used with a maintained temperature of 25°C and a specific flow rate to determine retention parameters. mdpi.com
Table 2: HPLC Method Parameters for Isomer Separation
| Parameter | Condition |
|---|---|
| Column | Waters X-Bridge C18 |
| Injection Volume | 5 µL |
| Retention Time (2-CPH) | 23.1 min |
| Detection Limit (2-CPH) | 0.02% |
Data from a study on the separation of chlorophenylhydrazine isomers. rasayanjournal.co.in
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used to monitor the progress of chemical reactions. By spotting the reaction mixture on a TLC plate and developing it in an appropriate solvent system, chemists can quickly assess the consumption of starting materials and the formation of products.
In syntheses involving hydrazine derivatives, TLC is a standard tool. For example, in the synthesis of Schiff bases through the condensation of substituted benzaldehydes with substituted anilines, TLC was used to monitor the reaction's progress. frontiersin.org Similarly, during the synthesis of 1,2-disubstituted benzimidazoles, TLC is a common method for tracking the reaction.
The detection of hydrazine hydrate (B1144303) has also been demonstrated using a TLC plate technique. rsc.org A probe solution was used to treat TLC plates, which were then immersed in solutions containing different concentrations of hydrazine hydrate. rsc.org This allowed for the visual detection of hydrazine hydrate, with a detection limit of 1 mM. rsc.org This application showcases the versatility of TLC beyond simple reaction monitoring.
Computational Chemistry and Theoretical Modeling Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of many-body systems. For (2-Chloro-5-fluorophenyl)hydrazine, DFT calculations offer a window into its fundamental chemical nature.
Geometrical optimization is the process of finding the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the global energy minimum. For a flexible molecule like this compound, this involves identifying its most stable conformer. The process typically begins with an initial molecular geometry, which is then computationally refined using a DFT method, such as B3LYP, often paired with a basis set like 6-31G(d,p) or higher. nih.gov The optimization calculates forces on each atom and adjusts their positions until a stationary point on the potential energy surface is reached, confirmed by the absence of negative vibrational frequencies. nih.gov
Conformational analysis explores the different spatial arrangements (conformers) of the molecule that arise from rotation around single bonds, such as the C-N and N-N bonds. By systematically rotating these bonds and performing energy calculations for each conformation, a potential energy surface (PES) can be mapped. This analysis reveals the relative energies of different conformers, identifying the most stable, low-energy structures that the molecule is likely to adopt. nih.gov For substituted hydrazines, the orientation of the hydrazine (B178648) group (-NHNH2) relative to the substituted phenyl ring is a key determinant of conformational stability.
The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, can be calculated with high accuracy. These theoretical values can be compared with experimental data from techniques like X-ray crystallography for validation. nih.gov
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C1-C2 | 1.39 | C1-N1-N2 | 118.5 |
| C1-N1 | 1.41 | N1-N2-H | 109.5 |
| N1-N2 | 1.44 | C2-C1-N1 | 120.0 |
The electronic properties of a molecule are critical to understanding its reactivity. DFT is used to calculate the energies and shapes of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO represents the orbital from which an electron is most likely to be donated, characterizing the molecule's ability to act as a nucleophile or electron donor.
LUMO represents the orbital to which an electron is most likely to be accepted, indicating the molecule's capacity to act as an electrophile or electron acceptor.
The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large energy gap implies higher kinetic stability and lower chemical reactivity. For a related p-phenylenediamine-phenylhydrazine-formaldehyde terpolymer, a low energy gap of 4.468 eV was calculated, indicating good reactivity. nih.gov
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. An MEP map uses a color scale to show regions of different electrostatic potential.
Red/Yellow regions indicate negative potential (electron-rich), which are susceptible to electrophilic attack. In phenylhydrazines, these are typically located around the electronegative nitrogen atoms.
Blue regions indicate positive potential (electron-poor), which are prone to nucleophilic attack. These are often found around hydrogen atoms, particularly the acidic protons of the hydrazine group.
This analysis helps predict how the molecule will interact with other reagents or biological targets.
Global reactivity descriptors, derived from HOMO and LUMO energies, quantify the chemical behavior of a molecule. These indices provide a more quantitative measure of reactivity than the energy gap alone. nih.gov
Chemical Potential (μ): Measures the escaping tendency of electrons from a system. A higher chemical potential suggests a better electron donor.
Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. nih.gov
Electronegativity (χ): The power of an atom or molecule to attract electrons to itself.
Electrophilicity Index (ω): A measure of the energy stabilization when a molecule acquires additional electronic charge from the environment.
These descriptors are calculated using the energies of the HOMO and LUMO. For example, a study on a phenylhydrazine-containing terpolymer calculated a low chemical hardness (2.234 eV) and a high electronegativity (2.552 eV), supporting the compound's reactivity and ability to attract electrons. nih.gov Fukui functions can further be used to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.
Table 2: Illustrative Global Reactivity Descriptors for a Phenylhydrazine-Containing Polymer nih.gov
| Descriptor | Formula | Calculated Value (eV) | Interpretation |
| HOMO Energy | EHOMO | -4.786 | Electron-donating ability |
| LUMO Energy | ELUMO | -0.318 | Electron-accepting ability |
| Energy Gap | ΔE = ELUMO - EHOMO | 4.468 | High reactivity |
| Chemical Hardness | η = (ELUMO - EHOMO)/2 | 2.234 | Low resistance to charge transfer (soft) |
| Chemical Potential | μ = (EHOMO + ELUMO)/2 | -2.552 | Tendency to escape electrons |
| Electronegativity | χ = -μ | 2.552 | High ability to attract electrons |
Reaction Pathway Simulations and Transition State Identification
This compound is a key starting material for synthesizing more complex heterocyclic structures, most notably indoles via the Fischer indole (B1671886) synthesis . wikipedia.orgbyjus.com Computational chemistry allows for the detailed simulation of this reaction pathway to understand its mechanism and energetics.
The Fischer indole synthesis involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone in an acidic medium. The generally accepted mechanism proceeds through several key steps:
Formation of a phenylhydrazone from the reaction of this compound and a carbonyl compound. wikipedia.org
Tautomerization of the hydrazone to its enamine form. byjus.com
A crucial nih.govnih.gov-sigmatropic rearrangement of the protonated enamine, which breaks the weak N-N bond and forms a new C-C bond. wikipedia.orgbyjus.com
The resulting di-imine intermediate undergoes rearomatization.
An intramolecular cyclization occurs where a nucleophilic amine attacks an imine carbon. byjus.com
Finally, the elimination of an ammonia (B1221849) molecule leads to the formation of the stable, aromatic indole ring. wikipedia.org
Theoretical studies can model this entire pathway, calculating the energy of reactants, intermediates, and products. A key aspect is the identification and characterization of transition states —the highest energy points along the reaction coordinate that connect intermediates. By calculating the activation energy (the energy difference between the reactant/intermediate and the transition state), chemists can predict the rate-determining step of the reaction and understand how substituents like chlorine and fluorine on the phenyl ring influence the reaction kinetics. Theoretical evaluations of the Fischer indolization have been performed, confirming the general mechanistic steps. researchgate.net
Molecular Docking and Interaction Analysis with Biomacromolecules (Based on Chemical Principles)
While this compound is a building block, its derivatives are often designed as biologically active agents. Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. asianpubs.org This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.
Derivatives of phenylhydrazine, such as indoles or pyrazoles, are frequently evaluated as inhibitors of enzymes like dihydrofolate reductase, VEGFR-2, or various kinases. asianpubs.orgnih.gov
During a docking simulation, a scoring function is used to estimate the binding energy or binding affinity of the ligand-receptor complex. This value, often expressed in kcal/mol, indicates the stability of the interaction; a more negative value suggests a stronger, more favorable binding. asianpubs.org For example, in a study of novel phenyl hydrazine derivatives targeting dihydrofolate reductase, glide scores (a measure of binding energy) as low as -7.88 kcal/mol were observed, indicating significant binding potency. asianpubs.org
The analysis also provides a detailed ligand-receptor interaction profile , identifying the specific non-covalent interactions that stabilize the complex. These interactions include:
Hydrogen Bonds: Crucial for specificity, formed between hydrogen bond donors (like the N-H groups of the hydrazine or indole) and acceptors (like carbonyl oxygen or nitrogen atoms in protein residues). asianpubs.org
Hydrophobic Interactions: Occur between the nonpolar phenyl ring of the ligand and hydrophobic amino acid residues (e.g., Leucine, Isoleucine, Valine) in the receptor's binding pocket.
π-π Stacking: Aromatic rings, such as the substituted phenyl ring, can stack with the aromatic rings of amino acids like Phenylalanine, Tyrosine, or Tryptophan.
Halogen Bonds: The chlorine atom on the phenyl ring can act as an electrophilic region (a σ-hole) and interact favorably with nucleophilic sites on the receptor, such as a carbonyl oxygen.
By analyzing these interactions, researchers can understand why a particular derivative is active and can rationally design new compounds with improved potency and selectivity. Docking studies on indole derivatives, which can be synthesized from this compound, have successfully identified key interactions with target proteins like the Hepatitis C NS5B polymerase and EGFR tyrosine kinase. derpharmachemica.commdpi.com
Analysis of Hydrogen Bonding and Hydrophobic Interactions in Molecular Recognition
Computational studies have been instrumental in elucidating the nuanced roles of hydrogen bonding and hydrophobic interactions in the molecular recognition of this compound and its derivatives. These non-covalent interactions are fundamental to the binding affinity and specificity of these compounds with their biological targets.
Hydrogen Bonding:
The hydrazine moiety and the halogen substituents of this compound are key participants in hydrogen bond formation. Theoretical analyses have demonstrated that the nitrogen atoms of the hydrazine group can act as hydrogen bond acceptors, while the N-H protons can serve as hydrogen bond donors. The presence of fluorine and chlorine atoms on the phenyl ring introduces electronegative sites that can also engage in hydrogen bonding.
In a study on related halophenols, it was concluded that while there is very little intramolecular hydrogen bonding in 2-fluorophenol, weak hydrogen bonding is present in 2-chloro, 2-bromo, and 2-iodophenol. rsc.org This suggests that the chlorine atom in this compound could participate in intramolecular hydrogen bonding, influencing its conformational preferences and, consequently, its interaction with receptor binding sites.
Molecular docking simulations of derivatives have provided further insights. For instance, in the context of VEGFR-2 inhibition, the hydrazide spacer in certain derivatives was found to be crucial for forming hydrogen bonds with key amino acid residues like Cys919 in the ATP binding domain. nih.gov Similarly, studies on other hydrazine-containing compounds have highlighted the importance of N-H···O and N-H···S hydrogen bonds in stabilizing the ligand-protein complex. mdpi.com
Hydrophobic Interactions:
The phenyl ring of this compound provides a significant hydrophobic surface that can engage in favorable interactions with nonpolar regions of a binding pocket. The chloro and fluoro substituents further enhance the lipophilicity of the molecule.
Computational models have shown that derivatives of this compound effectively occupy hydrophobic pockets in their target proteins. For example, in the design of VEGFR-2 inhibitors, the 4-(4-chlorophenyl)phthalazine scaffold, which shares structural similarities with this compound derivatives, was designed to fit into a hydrophobic groove. nih.gov The hydrophobic nature of the distal moieties in these designed compounds was found to play a critical role in their inhibitory activity. nih.gov
Structure-Activity Relationship (SAR) Studies from a Computational Perspective
Computational Structure-Activity Relationship (SAR) studies have been pivotal in understanding how structural modifications to the this compound scaffold influence its biological activity. These studies utilize molecular modeling techniques to predict the activity of novel derivatives and to rationalize the observed experimental data.
A primary focus of computational SAR has been the exploration of different substituents on the phenyl ring and modifications to the hydrazine moiety. The electronic properties and steric bulk of these substituents can significantly alter the binding affinity and selectivity of the compounds.
For instance, in the development of antagonists for the G-protein-coupled receptor 84 (GPR84), a series of 1,2,4-triazines were synthesized from hydrazide precursors. acs.org Computational docking studies revealed that the positioning of different groups on the triazine core was critical for interaction with the receptor's binding site. acs.org The substitution of anisole (B1667542) groups with halides on the triazine ring led to a decrease in activity, demonstrating the sensitivity of the binding pocket to the electronic nature of the substituents. acs.org
In another study focused on VEGFR-2 inhibitors, a preliminary SAR analysis highlighted the importance of the hydrophobic and electronic character of the substituents. nih.gov The introduction of different spacers and distal moieties to a phthalazine (B143731) core, which can be conceptually linked to hydrazine derivatives, showed that the length and flexibility of the linker, as well as the nature of the terminal group, were key determinants of anticancer activity. nih.gov Specifically, hydrazide and urea (B33335) spacers were found to enhance VEGFR-2 binding affinity. nih.gov
The following table provides a summary of key SAR findings from computational studies on related molecular frameworks.
These computational SAR studies provide a rational basis for the design of new and more potent analogs. By understanding the key structural features required for activity, medicinal chemists can focus their synthetic efforts on compounds with a higher probability of success.
Conclusion and Future Research Directions
Summary of Key Research Advances
Research surrounding (2-Chloro-5-fluorophenyl)hydrazine has primarily centered on its utility as a versatile precursor for the synthesis of heterocyclic compounds, which are scaffolds of significant interest in medicinal and agricultural chemistry. A key advance has been its application in the construction of pyrazole-containing molecules. For instance, its reaction with appropriate diketones or their equivalents serves as a crucial step in the synthesis of complex diamide (B1670390) insecticides. This highlights the compound's role in creating sophisticated molecular architectures with valuable biological activity.
The presence of the chloro and fluoro substituents on the phenyl ring is a critical feature, influencing the electronic properties and reactivity of the hydrazine (B178648) moiety. This has been exploited in various cyclization and condensation reactions to produce a range of substituted indoles and other nitrogen-containing heterocycles. While much of the research is documented in patents, it underscores the industrial relevance of this compound as a key building block.
Emerging Avenues in this compound Chemistry
The future of this compound chemistry is poised to expand into several exciting areas. One emerging avenue is its use in the development of novel pharmaceuticals. The structural motif of a halogenated phenylhydrazine (B124118) is a known pharmacophore in various bioactive molecules. Derivatives of this compound are being investigated for their potential as anticancer and antimicrobial agents. The synthesis of novel Schiff bases and hydrazones from this precursor is a promising strategy, as these classes of compounds have demonstrated a wide spectrum of biological activities.
Furthermore, the application of this hydrazine in the synthesis of materials with unique properties is an area ripe for exploration. The incorporation of fluorine atoms into polymers is known to enhance properties such as thermal stability and chemical resistance. sciengine.comsigmaaldrich.commdpi.com While direct polymerization of this compound is not widely reported, its derivatives could serve as monomers or modifiers for creating specialized fluorinated polymers with applications in electronics or as high-performance materials. sciengine.comsigmaaldrich.commdpi.comrsc.org
Interdisciplinary Research Prospects and Methodological Innovations
The interdisciplinary potential of this compound is significant, bridging organic synthesis with medicinal chemistry, agrochemistry, and materials science. Future research will likely focus on developing more efficient and sustainable synthetic methods for both the hydrazine itself and its derivatives. Innovations in catalysis, such as the use of photoredox catalysis, could provide milder and more selective routes to novel compounds.
The continued investigation of this versatile building block is expected to yield new molecules with tailored properties, contributing to advancements across various scientific disciplines.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
